Methionine sulfoximine

概要

説明

メチオニンスルホキシミンは、メチオニンのスルホキシミン誘導体であり、グルタミンシンテターゼ酵素の不可逆的阻害剤として作用します 。 この化合物は、そのけいれん作用で知られており、2つの異なるジアステレオマーで構成されています:L-S-メチオニンスルホキシミンとL-R-メチオニンスルホキシミン 。 メチオニンスルホキシミンは、脳におけるグルタミン酸の生成を阻害することにより、興奮毒性を防ぐ役割を果たすことが研究されています .

2. 製法

メチオニンスルホキシミンは、ポリペプチド中のメチオニン残基の単純な1段階酸化によって合成できます 。 このプロセスでは、メチオニンをメチオニンスルホキシミンに変換するために、酸化剤が使用されます。 さらに、メチオニンスルホキシミン残基での銅(II)媒介N–Hクロスカップリングを用いたアリールボロン酸試薬による化学選択的後続改変を行うことができます 。 工業生産方法では、通常、同様の酸化プロセスが用いられますが、規模が大きく、反応条件が最適化され、高収率と高純度が保証されています。

準備方法

Methionine sulfoximine can be synthesized through a straightforward one-step oxidation of methionine residues within polypeptides . This process involves the use of oxidizing agents to convert methionine to this compound. Additionally, chemoselective subsequent elaboration can be achieved using copper(II)-mediated N–H cross-coupling at this compound residues with arylboronic acid reagents . Industrial production methods typically involve similar oxidation processes, but on a larger scale and with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

メチオニンスルホキシミンは、次のようなさまざまな化学反応を受けます。

酸化: 初期の合成には、メチオニンのメチオニンスルホキシミンへの酸化が含まれます.

置換: メチオニンスルホキシミンは、銅(II)触媒によって促進される、アリールボロン酸試薬とのN–Hクロスカップリング反応を受けます.

リン酸化: メチオニンスルホキシミンは、グルタミンシンテターゼによってリン酸化され、酵素を阻害する遷移状態アナログが生成されます.

これらの反応で使用される一般的な試薬には、酸化剤、銅(II)触媒、アリールボロン酸などがあります。 これらの反応から生成される主な生成物は、さまざまな官能基が結合したメチオニンスルホキシミン誘導体です。

4. 科学研究での応用

メチオニンスルホキシミンは、科学研究で幅広い用途があります。

科学的研究の応用

Inhibition of Glutamine Synthetase

Methionine sulfoximine is primarily recognized as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from glutamate and ammonia. This inhibition has significant implications for various physiological and pathological conditions:

- Neuroprotective Effects : MSO has been shown to reduce brain swelling in models of hepatic encephalopathy, potentially by modulating glutamine levels in the brain. In animal studies, MSO treatment resulted in decreased cerebral edema and improved neurological outcomes following liver failure .

- Excitotoxicity : Research indicates that MSO can exacerbate excitotoxic damage in conditions such as amyotrophic lateral sclerosis (ALS) and stroke. By inhibiting glutamine synthetase, MSO may lead to increased levels of glutamate, contributing to neuronal damage .

Therapeutic Potential in Disease Models

This compound has demonstrated therapeutic benefits across various disease models:

- Hepatic Encephalopathy : MSO has been utilized to study its effects on brain swelling due to ammonia toxicity. Studies have shown that it can mitigate the detrimental effects of hyperammonemia by regulating glutamine metabolism .

- Stroke and ALS : In models of stroke and ALS, MSO has been observed to reduce infarct size and improve recovery outcomes. The compound's ability to modulate excitotoxic pathways makes it a candidate for further investigation in neurodegenerative diseases .

Applications in Cancer Research

This compound is also being explored for its potential applications in cancer research:

- Antitumor Activity : In vitro studies have demonstrated that MSO can inhibit the proliferation of various cancer cell lines, including glioblastoma cells (U87). The mechanism involves the induction of apoptosis and cell cycle arrest .

- Selection in Recombinant Cell Lines : MSO is used in the selection process for recombinant Chinese hamster ovary (CHO) cell lines, which are widely used in biopharmaceutical production. The compound aids in selecting cells with enhanced productivity by inhibiting unwanted metabolic pathways .

Biochemical Mechanisms and Effects

The biochemical mechanisms underlying the effects of this compound are complex:

- Glutamine Metabolism : MSO's inhibition of glutamine synthetase leads to altered amino acid metabolism, which can affect cellular functions such as proliferation and apoptosis. For instance, studies have shown that MSO increases glutamine levels under certain conditions, suggesting a nuanced role in cellular metabolism .

- Cellular Responses : The compound's ability to modulate cellular responses to stressors such as ammonia highlights its potential as a therapeutic agent. Research indicates that MSO can enhance cell swelling induced by ammonia while also affecting glutamate uptake mechanisms .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

メチオニンスルホキシミンは、グルタミンシンテターゼによってリン酸化されることでその効果を発揮します。 生成された生成物は、活性部位から拡散できない遷移状態アナログとして作用し、酵素を阻害します 。 この阻害は、グルタミンの合成を阻害し、グルタミン酸の生成を抑制し、興奮毒性を防ぎます .

類似化合物との比較

メチオニンスルホキシミンは、グルタミンシンテターゼの特異的な阻害と興奮毒性を防ぐ能力によって独特です。 類似の化合物には、次のようなものがあります。

ブチオニンスルホキシミン: γ-グルタミルシステインシンテターゼを阻害する能力で知られる別のスルホキシミン誘導体.

グルホシネート: グルタミンシンテターゼも阻害しますが、化学的性質と用途が異なる化合物.

メチオニンスルホキシミンは、その特異的なジアステレオマーと、興奮毒性を防ぐ独自の作用機序によって際立っています。

生物活性

Methionine sulfoximine (MSO) is a compound that has garnered attention due to its unique biological activities, particularly as an inhibitor of glutamine synthetase (GS). This article delves into the various aspects of MSO's biological activity, including its mechanism of action, effects on neurotransmitter metabolism, and potential therapeutic applications.

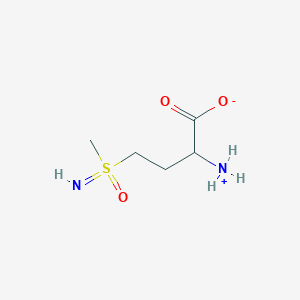

Overview of this compound

This compound is a derivative of the amino acid methionine, characterized by the presence of a sulfoximine functional group. It exists in several stereoisomeric forms, with L-methionine-S-sulfoximine being the most biologically active. This compound is primarily recognized for its role as a potent inhibitor of glutamine synthetase, an enzyme crucial for the synthesis of glutamine from ammonia and glutamate.

The primary mechanism through which MSO exerts its biological effects is by irreversibly inhibiting glutamine synthetase. This inhibition leads to alterations in neurotransmitter levels and can induce excitotoxicity under certain conditions. The binding affinity of MSO for GS has been quantified, revealing a biphasic inhibition pattern characterized by an initial reversible competitive inhibition followed by irreversible inactivation at higher concentrations .

Table 1: Inhibition Characteristics of this compound on Glutamine Synthetase

| Parameter | Value |

|---|---|

| Initial Ki (mM) | 1.19 |

| Type of Inhibition | Biphasic |

| Reversible Competitive Inhibition | Yes |

| Irreversible Inactivation | Yes |

Neurochemical Effects

Research has shown that MSO affects cerebral methylation reactions, which are critical for various neurochemical processes. High levels of S-adenosyl-L-homocysteine have been associated with protection against MSO-induced seizures, indicating that MSO may disrupt normal methylation patterns in the brain .

Furthermore, studies have demonstrated that treatment with MSO can lead to increased levels of glutamine in brain slices, suggesting that while it inhibits GS activity, it may also promote glutamine retention through inhibition of efflux mechanisms .

Case Studies and Experimental Findings

- Convulsant Activity : In animal models, specifically dogs and rodents, MSO has been shown to induce convulsions at high doses. However, sub-convulsive doses have exhibited neuroprotective properties in models of hyperammonemia and amyotrophic lateral sclerosis (ALS) .

- Cellular Studies : In vitro studies using transfected cell lines have demonstrated that MSO enhances productivity in cell lines through modulation of glutathione biosynthesis . Additionally, it has been observed to increase cell swelling induced by ammonia exposure, reinforcing its excitotoxic potential .

- Comparative Studies : A study comparing various peptides containing sulfoximine groups indicated that some derivatives exhibited higher inhibitory activity against GS than MSO itself, suggesting potential for developing more effective inhibitors .

Potential Therapeutic Applications

Given its ability to modulate GS activity and influence neurotransmitter dynamics, MSO presents potential therapeutic avenues for conditions such as:

- Neurodegenerative Diseases : Its neuroprotective properties at sub-convulsive doses may be beneficial in treating diseases characterized by excitotoxicity.

- Metabolic Disorders : By regulating glutamine levels, MSO could play a role in metabolic conditions where glutamine metabolism is disrupted.

特性

IUPAC Name |

2-amino-4-(methylsulfonimidoyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTAYKAGBXMACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031266 | |

| Record name | Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methionine sulfoximine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1982-67-8 | |

| Record name | Methionine sulfoximine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1982-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methionine sulfoximine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001982678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methionine sulfoximine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-(S-methylsulphonimidoyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methionine sulfoximine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029430 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。